

Spectroscopic and Mechanistic Insights into Rivularin Flavone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rivularin*

Cat. No.: B15602241

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive, experimentally verified spectroscopic data (NMR, MS, UV-Vis) for **Rivularin** flavone (IUPAC Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one) is not readily available in publicly accessible databases as of the latest search. This guide provides representative spectroscopic data and detailed experimental protocols based on closely related flavonoid structures and established analytical methodologies for this class of compounds. The signaling pathway information presented is based on the well-documented activities of flavonoids as a class.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. **Rivularin** flavone, a methoxy-substituted flavone, belongs to this important class of natural products. Understanding the structural and electronic properties of **Rivularin** flavone through spectroscopic analysis is crucial for its identification, characterization, and the exploration of its therapeutic potential. This technical guide presents a summary of the expected spectroscopic data (NMR, MS, UV-Vis) for **Rivularin** flavone, detailed experimental protocols for acquiring such data, and an overview of a key signaling pathway modulated by flavonoids.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Rivularin** flavone, derived from the analysis of structurally similar flavonoids and general principles of flavonoid spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for **Rivularin** Flavone (in DMSO-d_6)

Position	Predicted δ C (ppm)	Predicted δ H (ppm, mult., J in Hz)
C-Ring		
2	163.5	-
3	105.0	6.95 (s)
4	182.0	-
A-Ring		
4a	105.5	-
5	157.0	-
5-OH	-	12.8 (s)
6	90.5	6.50 (s)
7	158.5	-
7-OCH ₃	-	3.90 (s)
8	128.0	-
8-OCH ₃	-	3.95 (s)
8a	152.0	-
B-Ring		
1'	115.0	-
2'	156.0	-
2'-OH	-	9.80 (s, br)
3'	110.0	6.80 (d, J=8.0)
4'	130.0	7.30 (t, J=8.0)
5'	119.0	6.85 (t, J=8.0)
6'	120.0	7.10 (d, J=8.0)

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). The predicted values are based on published data for similar flavonoid structures and may vary depending on the solvent and experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry of flavonoids typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, most notably from retro-Diels-Alder (RDA) cleavage of the C-ring, which provides information about the substitution patterns on the A and B rings.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Predicted Mass Spectrometry Data for **Rivularin** Flavone

Parameter	Predicted Value
Molecular Formula	$C_{18}H_{16}O_7$
Molecular Weight	344.31 g/mol
ESI-MS (Positive Mode)	
$[M+H]^+$	m/z 345.0974
ESI-MS/MS of $[M+H]^+$	
Major Fragments	Loss of CH_3 (m/z 330), Loss of CO (m/z 317), RDA fragments
ESI-MS (Negative Mode)	
$[M-H]^-$	m/z 343.0818
ESI-MS/MS of $[M-H]^-$	
Major Fragments	Loss of CH_3 (m/z 328), RDA fragments

UV-Visible Spectroscopy

The UV-Vis spectrum of a flavone in a solvent like methanol typically shows two main absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system

(B-ring and C-ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring).[10][11]

Table 3: Predicted UV-Visible Absorption Maxima for **Rivularin** Flavone in Methanol

Band	Predicted λ_{max} (nm)	Associated Structural Moiety
Band I	~335 nm	B-ring cinnamoyl system
Band II	~270 nm	A-ring benzoyl system

Experimental Protocols

The following are detailed, standard protocols for the spectroscopic analysis of flavonoids like **Rivularin** flavone.

NMR Spectroscopy

- Sample Preparation: Dissolve 3-5 mg of the purified flavone in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a constant temperature (e.g., 300 K).
 - Use a spectral width of approximately 16 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Use a spectral width of approximately 220 ppm.
- A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .
- 2D NMR Experiments: To aid in structure elucidation, perform standard 2D NMR experiments, including COSY (Correlation Spectroscopy) for ^1H - ^1H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ^1H - ^{13}C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ^1H - ^{13}C correlations.[13]
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

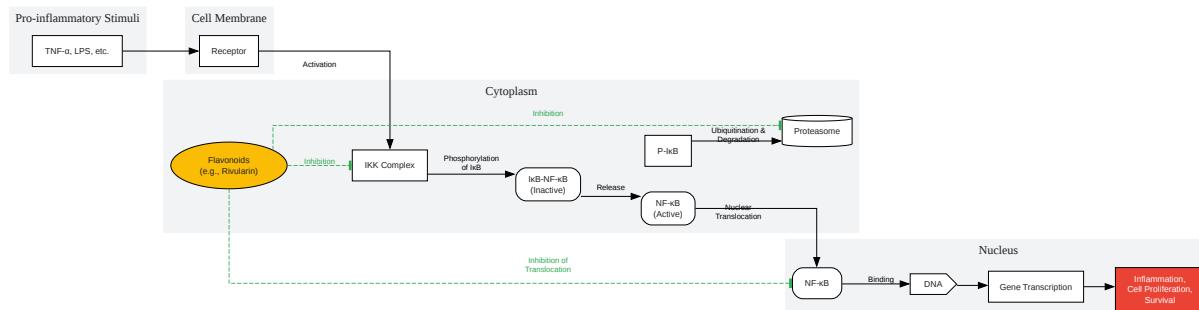
- Sample Preparation: Prepare a stock solution of the flavone in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 1-10 $\mu\text{g}/\text{mL}$) with the initial mobile phase.[14][15]
- Chromatography:
 - System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Column: Employ a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).[14]
 - Mobile Phase: Use a gradient elution with two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient might be: 5% B to 95% B over 15 minutes.[15]
 - Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).
 - Injection Volume: Inject 1-5 μL of the sample.
- Mass Spectrometry:
 - Ion Source: Use an Electrospray Ionization (ESI) source, operating in both positive and negative ion modes.

- Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[16]
- MS Scan: Acquire full scan mass spectra over a range of m/z 100-1000.
- MS/MS Fragmentation: Perform data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan, or targeted MS/MS on the expected molecular ion. Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.[6]

UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the flavone in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λ_{max} .[10]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement:
 - Record a baseline spectrum with the cuvette containing only the solvent.
 - Scan the sample from approximately 200 to 500 nm.
 - Identify the wavelengths of maximum absorbance (λ_{max}).
- Analysis with Shift Reagents (Optional): To gain further structural information, spectra can be recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) which cause characteristic shifts in the absorption bands depending on the positions of hydroxyl groups.

Biological Activity and Signaling Pathways


Flavonoids are well-documented modulators of various cellular signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF- κ B) pathway being a prominent mechanism underlying their anti-inflammatory and anticancer effects.[17][18][19]

Inhibition of the NF- κ B Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[20][21] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[19][21]

Many flavonoids have been shown to inhibit the NF-κB pathway at multiple points. They can suppress the activation of the IKK complex, inhibit the phosphorylation and degradation of IκB, and consequently prevent the nuclear translocation and DNA binding of NF-κB.[20][22] This inhibitory action contributes significantly to the health benefits associated with dietary flavonoid intake.

Visualization of NF-κB Inhibition by Flavonoids

[Click to download full resolution via product page](#)

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

Conclusion

While specific experimental data for **Rivularin** flavone remains elusive in the surveyed literature, this guide provides a robust framework for its characterization based on the well-established spectroscopic properties of the flavone class. The detailed protocols offer a clear path for obtaining the necessary NMR, MS, and UV-Vis data. Furthermore, the elucidation of how flavonoids, as a class, interact with key cellular signaling pathways like NF-κB, underscores the importance of such detailed structural analysis in the broader context of drug discovery and development. Future work should focus on the isolation and complete spectroscopic characterization of **Rivularin** flavone to confirm these predictions and further explore its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C-NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. protocols.io [protocols.io]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-κB pathway [frontiersin.org]
- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [globalsciencebooks.info](#) [globalsciencebooks.info]
- 22. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Rivularin Flavone and its Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602241#spectroscopic-data-for-rivularin-flavone-nmr-ms-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com